molecular formula C18H28N2O3 B11989563 N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide CAS No. 303061-83-8

N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide

Cat. No.: B11989563
CAS No.: 303061-83-8
M. Wt: 320.4 g/mol
InChI Key: VTHFPUYNOMRNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide (CID 1583954) is a synthetic compound with the molecular formula C₁₈H₂₈N₂O₃, featuring a bis-pentanamide structure linked to a 4-methoxyphenyl group . This derivative retains key pharmacophores while optimizing physicochemical properties, such as solubility and synthetic accessibility, to enhance drug-likeness .

Properties

CAS No.

303061-83-8

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)-(pentanoylamino)methyl]pentanamide

InChI

InChI=1S/C18H28N2O3/c1-4-6-8-16(21)19-18(20-17(22)9-7-5-2)14-10-12-15(23-3)13-11-14/h10-13,18H,4-9H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

VTHFPUYNOMRNTE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(C1=CC=C(C=C1)OC)NC(=O)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide typically involves the reaction of 4-anisidine with pentanoic acid . The process includes the following steps:

    Formation of the Amide Bond: 4-Anisidine reacts with pentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-((4-Hydroxyphenyl)(pentanoylamino)methyl)pentanamide.

    Reduction: Formation of N-((4-Methoxyphenyl)(pentylamino)methyl)pentanamide.

    Substitution: Formation of N-((4-Halophenyl)(pentanoylamino)methyl)pentanamide.

Scientific Research Applications

Anthelmintic Activity

N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide has been evaluated for its effectiveness against parasitic infections, particularly those caused by helminths. In vitro studies have shown that this compound exhibits significant anthelmintic activity against the nematode Toxocara canis, comparable to that of albendazole. The compound demonstrated a time- and concentration-dependent effect on the viability of the parasites, with complete immobilization observed after 48 hours at a concentration of 50 μM .

Comparison of Anthelmintic Activity

CompoundTime to Immobilization (hours)Cytotoxicity to Human Cells
This compound48Low
Albendazole24High

The research indicates that this compound has a lower cytotoxicity profile compared to albendazole, making it a promising candidate for further development as an anthelmintic agent .

Pharmacokinetic Properties

In silico studies have assessed the pharmacokinetic properties of this compound, revealing favorable drug-likeness characteristics. The compound adheres to major pharmaceutical filters such as Lipinski's rule of five, indicating good gastrointestinal absorption and solubility. Notably, it is predicted to penetrate the blood-brain barrier, which is crucial for treating central nervous system infections .

The selective antiparasitic effect combined with low toxicity makes this compound a candidate for new drug formulations aimed at treating parasitic infections, particularly in regions where resistance to existing treatments is prevalent. This compound may serve as a scaffold for developing novel derivatives with enhanced efficacy and safety profiles .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Study on Antiparasitic Efficacy : A study demonstrated that this compound effectively reduced motility in Toxocara canis larvae over time, indicating its potential as a therapeutic agent against helminthiasis .
  • In Silico Drug-Likeness Assessment : Research utilizing computational tools like SwissADME has shown that the compound meets the criteria for drug-likeness, suggesting its viability as a candidate for oral administration .

Mechanism of Action

The mechanism of action of N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the viability of parasites by interfering with their metabolic processes . The compound’s methoxyphenyl group plays a crucial role in its binding affinity to the target enzymes, leading to the inhibition of essential biological functions in the parasites.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

N-(4-Methoxyphenyl)pentanamide simplifies albendazole by replacing its benzimidazole core and carbamate group with a 4-methoxyphenyl amide moiety . Key physicochemical comparisons are summarized below:

Parameter Albendazole N-(4-Methoxyphenyl)pentanamide
Molecular Weight (g/mol) 265.33 207.27
LogP (lipophilicity) 3.15 2.78
Topological Polar Surface Area (Ų) 61.7 46.1
Water Solubility (mg/mL) 0.03 0.12
Synthetic Accessibility High complexity Simplified (≈50% easier)
Blood-Brain Barrier Penetration Poor Predicted Yes
CYP Inhibition Yes Yes

Key Findings :

  • N-(4-Methoxyphenyl)pentanamide exhibits improved water solubility and reduced molecular weight, enhancing oral bioavailability .
  • Its lower logP and TPSA values suggest better membrane permeability and reduced metabolic clearance .
  • Both compounds are predicted CYP inhibitors, necessitating caution in drug interactions .
Anthelmintic Activity

In vitro studies against Toxocara canis larvae (L3) demonstrate comparable efficacy between albendazole and N-(4-methoxyphenyl)pentanamide , albeit with kinetic differences:

Parameter Albendazole N-(4-Methoxyphenyl)pentanamide
Time to Immobilize L3 (50 µM) 24 h 48 h
Time to Kill All L3 (50 µM) 48 h 72 h
EC₅₀ (72 h) 12.5 µM 25 µM

Key Findings :

  • Albendazole acts faster but with higher cytotoxicity, while N-(4-methoxyphenyl)pentanamide achieves similar efficacy with delayed onset .
  • The simplified derivative maintains concentration-dependent activity, critical for dose optimization .
Cytotoxicity Profile

MTT assays on human (HaCaT) and animal (Vero) cells reveal stark differences in safety:

Cell Line Albendazole (50 µM) N-(4-Methoxyphenyl)pentanamide (50 µM)
Human Keratinocytes 70% viability 98% viability
Monkey Kidney Cells 50% viability 95% viability

Key Findings :

  • Albendazole reduces cell viability by 30–50%, whereas N-(4-methoxyphenyl)pentanamide shows negligible toxicity .
Pharmacokinetics and Drug-Likeness

SwissADME predictions confirm adherence to major pharmaceutical filters:

Filter Albendazole N-(4-Methoxyphenyl)pentanamide
Lipinski’s Rule of 5 0 violations 0 violations
Ghose Filter Pass Pass
Veber Filter Pass Pass
Egan Filter Pass Pass

Key Findings :

  • Both compounds comply with drug-likeness criteria, but the simplified derivative has superior gastrointestinal absorption and BBB penetration .

Biological Activity

N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide (referred to as N4MP) is a synthetic compound with significant biological activity, particularly noted for its potential as an anthelmintic agent. This article explores the compound's biological properties, including its efficacy against parasitic infections, safety profile, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

N4MP is characterized by its unique chemical structure, which includes a methoxyphenyl group and a pentanoylamino moiety. Its molecular formula is C16H25N2O2C_{16}H_{25}N_{2}O_{2}, with a molecular weight of 279.39 g/mol. The compound's structure can be represented as follows:

N 4 Methoxyphenyl pentanoylamino methyl pentanamide\text{N 4 Methoxyphenyl pentanoylamino methyl pentanamide}

Antiparasitic Efficacy

N4MP has been evaluated for its effectiveness against the nematode Toxocara canis, a common parasite that poses health risks to both animals and humans. In vitro studies demonstrated that N4MP affects the viability of T. canis in a concentration-dependent manner . Specifically, bioassays indicated that:

  • Efficacy : Similar to albendazole, N4MP exhibited significant antiparasitic activity.
  • Cytotoxicity : N4MP displayed lower cytotoxicity compared to albendazole when tested on human and animal cell lines, suggesting a more favorable safety profile .

Table 1: Comparative Antiparasitic Activity of N4MP and Albendazole

CompoundAntiparasitic ActivityCytotoxicity (Human Cell Lines)Selectivity Index (SI)
This compoundSignificantLower than albendazoleSI ≥ 10
AlbendazoleSignificantHigher cytotoxicitySI < 10

Pharmacokinetics and Drug-Likeness

Pharmacokinetic studies suggest that N4MP has favorable drug-like properties, including:

  • Blood-Brain Barrier Penetration : Predictions indicate that N4MP can effectively permeate the blood-brain barrier, which is crucial for targeting central nervous system (CNS) infections.
  • Metabolic Stability : N4MP was identified as a potential inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism .

Table 2: Predicted Pharmacokinetic Properties of N4MP

PropertyValue
Lipophilicity (Log P)Moderate
Topological Polar Surface AreaFavorable
Blood-Brain Barrier PermeabilityHigh

Case Studies and Research Findings

Recent studies have highlighted the significance of N4MP in the search for new anthelmintic agents. For instance:

  • A study published in Frontiers in Pharmacology demonstrated that N4MP not only retains the antiparasitic efficacy of its parent compound but also shows reduced toxicity profiles, making it a promising candidate for further development .
  • Additional research indicates that structural modifications leading to the synthesis of N4MP may enhance its biological activity while minimizing adverse effects associated with traditional anthelmintics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide, and how can reaction yields be optimized?

  • Methodology :

  • Acylation of 4-Methoxyaniline : Adapt protocols from analogous compounds (e.g., N-(4-Methoxyphenyl)pentanamide synthesis in ). Use pentanoyl chloride with 4-methoxyaniline under inert conditions (N₂ atmosphere), employing triethylamine as a base. Typical reaction conditions: 60–70°C for 60 minutes, yielding ~83–86% .
  • Purification : Normal-phase chromatography (e.g., hexane → ethyl acetate gradient) or amine-phase chromatography (e.g., RediSep Rf Gold) for impurities, as demonstrated in .
    • Optimization : Monitor reaction progress via TLC. Increase yield by adjusting stoichiometry (1.2 equivalents of acylating agent) and using drying agents (e.g., MgSO₄) during workup .

Q. Which analytical techniques are critical for characterizing this compound?

  • Key Methods :

  • Mass Spectrometry (MS) : Use predicted collision cross-section (CCS) values for ion adducts (e.g., [M+H]⁺: 180.8 Ų, [M+Na]⁺: 188.3 Ų) to validate structure via ion mobility spectrometry .
  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with structurally similar compounds (e.g., δ 3.77 ppm for methoxy groups in ; δ 6.82–8.80 ppm for aromatic protons in ).
  • Infrared (IR) : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Profile :

  • Thermal Stability : Store at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis of the amide bond .
  • Light Sensitivity : Protect from UV exposure due to the 4-methoxyphenyl group’s potential for photooxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Approach :

  • Use the InChIKey VTHFPUYNOMRNTE-UHFFFAOYSA-N ( ) to model the compound in DFT software (e.g., Gaussian). Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Compare with experimental substitution outcomes (e.g., ’s substitution reactions with nucleophiles like amines or thiols) .

Q. What strategies resolve contradictions in reaction yields between analogous compounds?

  • Case Study :

  • Contradiction : Yields for N-(4-Methoxyphenyl)pentanamide (88% in ) vs. lower yields in similar substrates (e.g., 51% for N-ethyl-N-phenylacetamide in ).
  • Resolution : Optimize steric effects by introducing bulky bases (e.g., DIPEA) or microwave-assisted synthesis to enhance kinetics .

Q. How can the compound’s collision cross-section (CCS) data enhance LC-MS/MS quantification in complex matrices?

  • Application :

  • Use CCS values (e.g., 180.8 Ų for [M+H]⁺) as a secondary identifier in metabolomics studies. Pair with MRM transitions (e.g., m/z 321.217 → fragment ions) to reduce false positives in biological samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.